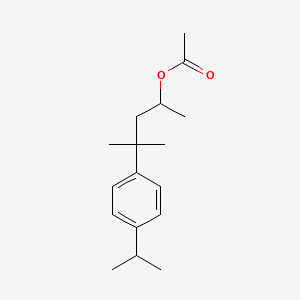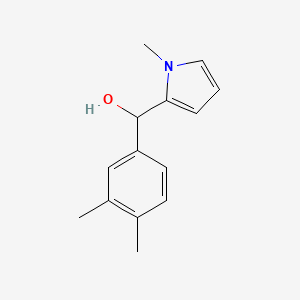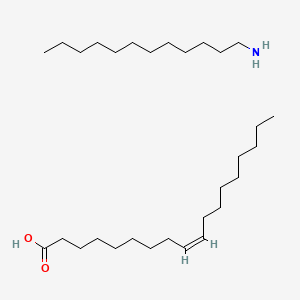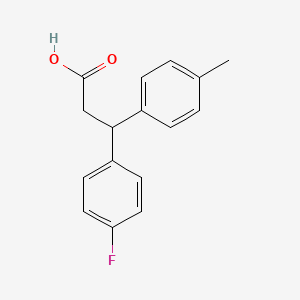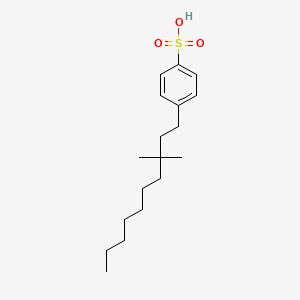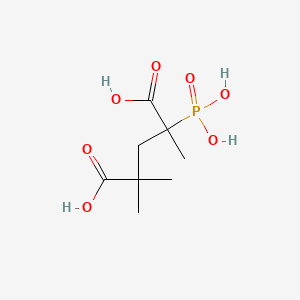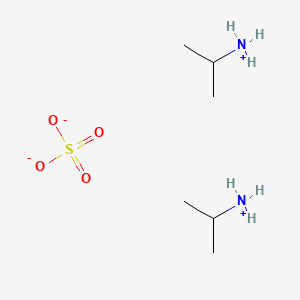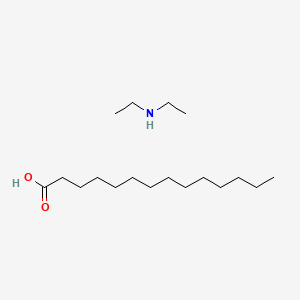
Diethylammonium myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylammonium myristate is a chemical compound with the molecular formula C18H39NO2. It is an ammonium salt derived from myristic acid, a 14-carbon saturated fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylammonium myristate can be synthesized through the neutralization reaction between myristic acid and diethylamine. The reaction typically involves dissolving myristic acid in an organic solvent such as ethanol, followed by the addition of diethylamine. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where myristic acid and diethylamine are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through processes such as filtration and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethylammonium myristate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the ammonium salt back to the primary amine and fatty acid.
Substitution: The compound can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Myristic acid and diethylamine.
Reduction: Primary amine and fatty acid.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethylammonium myristate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its role in protein myristoylation, a process where myristic acid is covalently attached to proteins, influencing their function and localization.
Medicine: Research explores its potential in drug delivery systems, particularly in enhancing the permeability of drugs through biological membranes.
Industry: It is used in the production of cosmetics and personal care products due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of diethylammonium myristate involves its interaction with biological membranes and proteins. The myristate moiety can insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound can facilitate the myristoylation of proteins, a post-translational modification that affects protein localization and function.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium myristate
- Diethylammonium palmitate
- Diethylammonium stearate
Uniqueness
Diethylammonium myristate is unique due to its specific chain length (14 carbons) and the presence of the diethylammonium group. This combination imparts distinct physicochemical properties, such as solubility and emulsifying capability, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
94333-64-9 |
|---|---|
Fórmula molecular |
C18H39NO2 |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
N-ethylethanamine;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-3-5-4-2/h2-13H2,1H3,(H,15,16);5H,3-4H2,1-2H3 |
Clave InChI |
KPGHZILWDLGBSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)O.CCNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



